molecular formula C8H6F2O3 B146327 3,4-Difluoromandelic acid CAS No. 132741-29-8

3,4-Difluoromandelic acid

Cat. No. B146327
CAS RN: 132741-29-8
M. Wt: 188.13 g/mol
InChI Key: BKHXODARAOCNDJ-UHFFFAOYSA-N
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Description

3,4-Difluoromandelic acid (DFMA) is a naturally occurring organic acid that is found in a variety of plants and fungi. It is a derivative of mandelic acid, which is a key intermediate in the metabolic pathways of many organisms. DFMA has a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

1. Chemical Properties and Reactions

  • The chemical properties and reactions involving fluorinated compounds like 3,4-difluoromandelic acid are of significant interest. Studies on molecules such as 3,4-difluoroaniline, closely related to this compound, provide insights into their spectroscopic and structural characteristics. Such research is crucial for understanding the physicochemical properties of these molecules (Kose, Karabacak, & Atac, 2015).

2. Environmental Impact and Toxicology

  • The environmental impact and toxicological effects of fluorinated compounds, including those related to this compound, have been studied extensively. Research in this area focuses on the distribution, persistence, and potential toxicity of these compounds in the environment and in living organisms. Studies have explored the toxicokinetic profiles and modes of action of various perfluoroalkyl acids, providing valuable information for assessing environmental and health risks associated with these chemicals (Andersen, Butenhoff, Chang, et al., 2008).

3. Synthesis and Application in Material Science

  • The synthesis and application of fluorinated compounds in material science are areas of ongoing research. Studies involve developing efficient synthetic strategies for creating complex fluorinated structures, which have significant implications in pharmaceuticals, agrochemicals, and material science. The construction of difluoromethylpyrazoles, for example, illustrates the versatility and importance of fluorinated compounds in various industrial applications (Zeng, Xu, & Ma, 2020).

4. Analytical and Separation Techniques

  • Analytical and separation techniques for fluorinated compounds, including this compound, are crucial for both environmental monitoring and pharmaceutical analysis. Research in this area includes the development of chromatographic methods for the separation of fluorinated isomers, enhancing our ability to analyze and quantify these compounds in various contexts (Zhou, Wu, Johnson, et al., 2000).

Safety and Hazards

3,4-Difluoromandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHXODARAOCNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343272
Record name 3,4-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132741-29-8
Record name 3,4-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenyl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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